N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline

Description

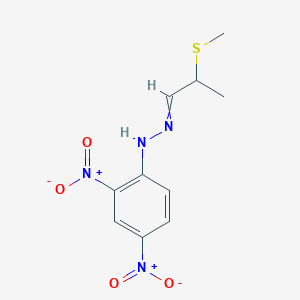

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline is a nitroaromatic compound characterized by a 2,4-dinitroaniline core substituted with a 2-methylsulfanylpropylideneamino group.

Properties

CAS No. |

5440-68-6 |

|---|---|

Molecular Formula |

C10H12N4O4S |

Molecular Weight |

284.29 g/mol |

IUPAC Name |

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline |

InChI |

InChI=1S/C10H12N4O4S/c1-7(19-2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3 |

InChI Key |

MDTLCKSUWLYASZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])SC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 2-(methylthio)propanal. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Key Structural Analogues:

BHBANA (N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline): Substituents: Bromo and diheptyloxy groups on the benzylidene moiety. Significance: Enhanced antimicrobial activity due to lipophilic chains improving membrane penetration .

N-(4-methoxyphenyl)-2,4-dinitroaniline: Substituents: Methoxy (-OMe) group at the para position. Significance: Exhibits optical nonlinearity in DNA-CTMA composites, suggesting utility in photonic devices .

N-(3-methylphenyl)-2,4-dinitroaniline: Substituents: Methyl group at the meta position.

N-(4-morpholinophenyl)-2,4-dinitroaniline: Substituents: Morpholine ring at the para position. Significance: Improved solubility and electronic properties for medicinal chemistry applications .

Structural Influence :

- Electron-withdrawing groups (e.g., -NO₂, -SMe) enhance electrophilicity, critical for covalent binding in enzymatic inhibition (e.g., tubulin) .

- Bulky substituents (e.g., diheptyloxy in BHBANA) improve lipid solubility, enhancing antimicrobial efficacy .

Physicochemical Property Differences

Key Parameters:

Solubility: Carboxamide derivatives (e.g., N-(dimethylamino)ethyl carboxamides) exhibit high aqueous solubility due to polar groups, whereas lipophilic analogues like BHBANA require organic solvents . N-(2-methylsulfanylpropylideneamino)-2,4-dinitroaniline: The -SMe group may enhance solubility in nonpolar matrices, similar to trifluralin .

Reduction Potential: Hypoxia-selective derivatives require reduction potentials near -450 mV for bioactivation . The -SMe substituent could modulate this property, though direct data is needed.

Polymorphism :

- N-(2-methoxyphenyl)-2,4-dinitroaniline exhibits color polymorphism, linked to solvate formation . Methylsulfanyl substitution might reduce polymorphism due to steric effects.

Biological Activity

N-(2-Methylsulfanylpropylideneamino)-2,4-dinitroaniline is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₁N₃O₄S

- Molecular Weight : 241.26 g/mol

- IUPAC Name : N-(2-methylsulfanylpropylidene)amino-2,4-dinitroaniline

Antimicrobial Activity

Research indicates that compounds related to 2,4-dinitroaniline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that dinitroaniline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of nitro groups in the structure is believed to enhance the antibacterial activity by disrupting bacterial cell wall synthesis and function.

Table 1: Antimicrobial Activity of Dinitroaniline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 40 µg/mL |

Cytotoxicity and Antiproliferative Effects

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 30 | Induction of apoptosis |

| A549 (lung cancer) | 25 | Caspase activation |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Nitro Group Activity : The nitro groups in the compound are known to participate in redox reactions, generating reactive nitrogen species (RNS) that can damage cellular components.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, leading to reduced cell viability.

- Induction of Oxidative Stress : By generating RNS, the compound can induce oxidative stress within cells, triggering apoptotic pathways.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in bacterial load compared to control groups treated with standard antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

A study investigating the antiproliferative effects on HeLa cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased early and late apoptotic cells after treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.